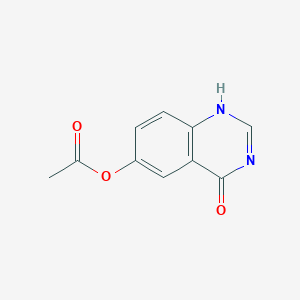
4-Oxo-1,4-dihydroquinazolin-6-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-1,4-dihydroquinazolin-6-yl acetate is a heterocyclic compound with the molecular formula C10H8N2O3 and a molecular weight of 204.18 g/mol . This compound is known for its potent inhibitory effects on phosphoramidate and tumor cell lines, making it a significant subject of research in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-1,4-dihydroquinazolin-6-yl acetate typically involves the reaction of anthranilic acid derivatives with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the quinazolinone ring . The reaction mixture is then purified through recrystallization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature and pressure, are carefully monitored and controlled to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
4-Oxo-1,4-dihydroquinazolin-6-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives, which are of interest due to their potential biological activities .
Scientific Research Applications
4-Oxo-1,4-dihydroquinazolin-6-yl acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which 4-Oxo-1,4-dihydroquinazolin-6-yl acetate exerts its effects involves the inhibition of specific enzymes and pathways. The compound targets phosphoramidate and tumor cell lines, leading to the inhibition of cell growth and proliferation . The exact molecular targets and pathways are still under investigation, but it is believed that the compound interferes with key signaling pathways involved in cell division and survival .
Comparison with Similar Compounds
Similar Compounds
Quinazolin-4-one: Another quinazoline derivative with similar biological activities.
4-Oxo-3,4-dihydroquinazoline: Shares structural similarities and exhibits comparable inhibitory effects on tumor cell lines.
Uniqueness
4-Oxo-1,4-dihydroquinazolin-6-yl acetate is unique due to its specific inhibitory effects on phosphoramidate and tumor cell lines, which are not as pronounced in other similar compounds . This makes it a valuable compound for further research and potential therapeutic applications.
Properties
IUPAC Name |
(4-oxo-3H-quinazolin-6-yl) acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-6(13)15-7-2-3-9-8(4-7)10(14)12-5-11-9/h2-5H,1H3,(H,11,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSILJZBWLFQGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)N=CNC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20596955 |
Source


|
| Record name | 4-Oxo-1,4-dihydroquinazolin-6-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20596955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179688-15-4 |
Source


|
| Record name | 4-Oxo-1,4-dihydroquinazolin-6-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20596955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

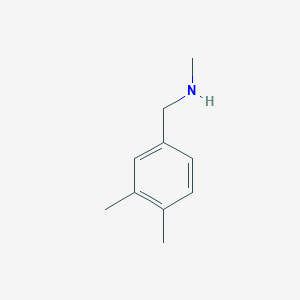

![3-[4-(Methylthio)phenoxy]propionic acid](/img/structure/B168948.png)


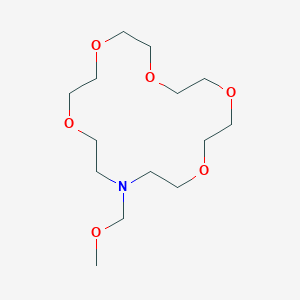
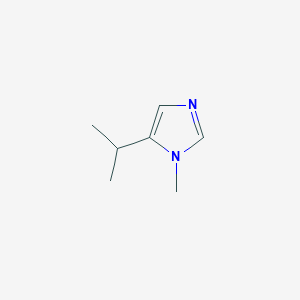

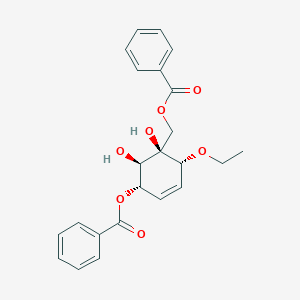

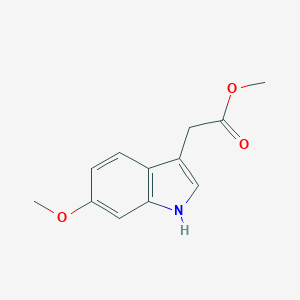
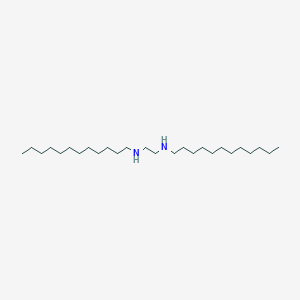
![Methyl 4-hydroxythieno[2,3-b]pyridine-6-carboxylate](/img/structure/B168978.png)
